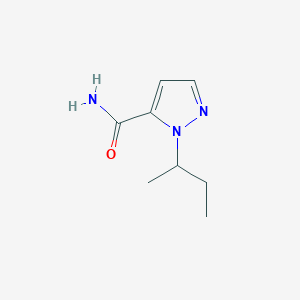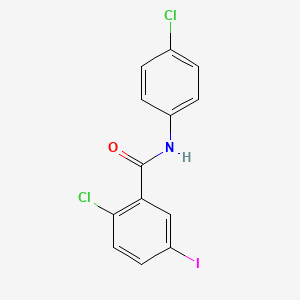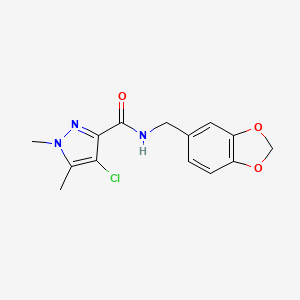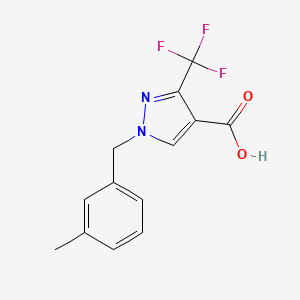
1-sec-Butyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-Butyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H13N3O, features a pyrazole ring substituted with a sec-butyl group and a carboxamide group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-sec-Butyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
1-sec-Butyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .
Scientific Research Applications
1-sec-Butyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-sec-Butyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-sec-Butyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
1H-pyrazole-5-carboxamide: Lacks the sec-butyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a sec-butyl group, leading to differences in steric and electronic properties.
N-Glycosyl-1-pyridyl-1H-pyrazole-5-carboxamide: Features additional glycosyl and pyridyl groups, which can enhance its solubility and bioavailability.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-butan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)11-7(8(9)12)4-5-10-11/h4-6H,3H2,1-2H3,(H2,9,12) |
InChI Key |
BXXGYJBWBXKMET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906093.png)

![Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate](/img/structure/B10906098.png)
![(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10906099.png)
![(2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10906103.png)
![1-(4-chlorobenzyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B10906104.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10906109.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B10906115.png)
![azepan-1-yl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10906123.png)

![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10906131.png)


